molecular formula C14H11N7 B2823620 2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile CAS No. 1025599-48-7

2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile

Cat. No. B2823620
CAS RN: 1025599-48-7
M. Wt: 277.291
InChI Key: IDAZHGCTQCGOKX-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile, commonly known as TATMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the tetrazole family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Hydrolysis and Photolysis of Quinol Derivatives : Quinol derivatives, sharing structural motifs with the mentioned compound, have been studied for their reactivity under hydrolysis and photolysis conditions. These processes yield reactive intermediates with potential applications in synthesizing anti-tumor agents. The study by Wang et al. (2009) discusses the selective trapping of oxenium ion intermediates and their potential in developing anti-tumor agents against various cancer cell lines (Wang et al., 2009).

Applications in Medicinal Chemistry

Coordination and Fluorescence for Intracellular Probing : The use of quinoline derivatives as fluorophores for intracellular Zn2+ probing demonstrates their utility in bioimaging and diagnostic applications. Hendrickson et al. (2003) explored the coordination chemistry of these compounds, highlighting their potential in detecting intracellular zinc, a vital component of numerous biological processes (Hendrickson et al., 2003).

Materials Science and Catalysis

Catalysis for Asymmetric Synthesis : Derivatives of quinoline have been utilized as ligands in catalytic systems for asymmetric synthesis, demonstrating their role in producing chiral molecules, which are essential for pharmaceutical applications. A study by Zhou et al. (2002) illustrates the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds and their application in asymmetric transfer hydrogenation of ketones (Zhou et al., 2002).

Anticancer and Antifungal Activities

Anticancer and Antifungal Analyses : Tetrazolylmethyl quinolines have been synthesized and evaluated for their anticancer and antifungal activities. The synthesis and biological evaluation of these compounds, as discussed by Shaikh et al. (2017), represent a significant contribution to the development of new therapeutic agents (Shaikh et al., 2017).

properties

IUPAC Name

(Z)-3-[(2-methylquinolin-4-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7/c1-9-6-13(11-4-2-3-5-12(11)17-9)16-8-10(7-15)14-18-20-21-19-14/h2-6,8H,1H3,(H,16,17)(H,18,19,20,21)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAZHGCTQCGOKX-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)N/C=C(/C#N)\C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-2,3,4,5-Tetraazolyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.